molecular formula C12H13N3O4S B564651 N-Acetyl Sulfamethoxazole-d4 (major) CAS No. 1215530-54-3

N-Acetyl Sulfamethoxazole-d4 (major)

Cat. No.: B564651
CAS No.: 1215530-54-3
M. Wt: 299.337
InChI Key: GXPIUNZCALHVBA-LNFUJOGGSA-N
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Description

N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled compound used primarily as an internal standard in analytical chemistry. It is a derivative of sulfamethoxazole, a sulfonamide antibiotic. The compound is labeled with deuterium, which replaces specific hydrogen atoms, allowing for precise quantification in mass spectrometry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Sulfamethoxazole-d4 (major) involves the acetylation of sulfamethoxazole-d4. The reaction typically occurs under mild conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-Acetyl Sulfamethoxazole-d4 (major) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Sulfamethoxazole-d4 (major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl Sulfamethoxazole-d4 (major) is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl Sulfamethoxazole-d4 (major) is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements. The acetylation further modifies its chemical properties, making it distinct from its non-acetylated counterparts .

Properties

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIUNZCALHVBA-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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